Ranatachykinin A
Overview
Description
Ranatachykinin A is a bioactive peptide isolated from the brain and intestine of the frog species Rana catesbeiana . It belongs to the tachykinin family, which is known for its role in neurotransmission and modulation of smooth muscle activity . The compound exhibits significant biological activity, particularly in the contraction of smooth muscles in the gastrointestinal tract .
Scientific Research Applications
Ranatachykinin A has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications in gastrointestinal disorders due to its ability to modulate smooth muscle activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ranatachykinin A can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product .
Chemical Reactions Analysis
Types of Reactions: Ranatachykinin A undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Mechanism of Action
Ranatachykinin A exerts its effects by binding to tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C (PLC) and the subsequent release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels, resulting in smooth muscle contraction . The peptide’s action is primarily mediated through G-protein coupled receptor (GPCR) pathways .
Comparison with Similar Compounds
Substance P: Another member of the tachykinin family, known for its role in pain transmission and inflammation.
Neurokinin A: Similar to Ranatachykinin A, it also binds to tachykinin receptors and modulates smooth muscle activity.
Neurokinin B: Involved in the regulation of reproductive functions and stress responses.
Uniqueness of this compound: this compound is unique due to its specific sequence and origin from the frog Rana catesbeiana. Its distinct biological activity in the gastrointestinal tract sets it apart from other tachykinins, making it a valuable tool for studying smooth muscle physiology and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N16O15S/c1-34(2)28-41(53(85)69-39(50(63)82)22-27-92-3)68-48(79)32-67-51(83)42(30-36-18-20-37(78)21-19-36)71-54(86)43(29-35-12-5-4-6-13-35)72-52(84)40(15-9-24-66-60(64)65)70-55(87)44(31-49(80)81)73-56(88)47-17-11-26-76(47)59(91)45(33-77)74-57(89)46-16-10-25-75(46)58(90)38(62)14-7-8-23-61/h4-6,12-13,18-21,34,38-47,77-78H,7-11,14-17,22-33,61-62H2,1-3H3,(H2,63,82)(H,67,83)(H,68,79)(H,69,85)(H,70,87)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,80,81)(H4,64,65,66)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGJMUZXSIZFG-CIRMSXBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N16O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159495 | |
Record name | Ranatachykinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1309.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135690-47-0 | |
Record name | Ranatachykinin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135690470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranatachykinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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